Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H13NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is first converted to its methyl ester using methanol and a suitable acid catalyst like sulfuric acid.
Amination: The methyl ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(5-methylthiophen-3-yl)propanoate
- Methyl 3-amino-3-(4-methylthiophen-2-yl)propanoate
- Methyl 3-amino-3-(5-ethylthiophen-2-yl)propanoate
Uniqueness
Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate is unique due to the specific positioning of the amino and methyl ester groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3 |
InChI Key |
XWUFJKIVNXJXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(=O)OC)N |
Origin of Product |
United States |
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